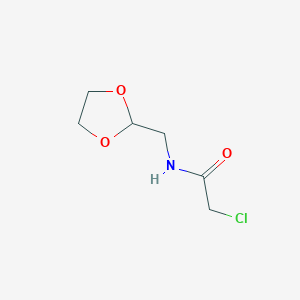
N-(1,3-Dioxolan-2-ylmethyl)-2-chloroacetamide
Cat. No. B8444501
M. Wt: 179.60 g/mol
InChI Key: FYYGMCMAUNIJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04314840
Procedure details


N-(2,2-Dimethoxyethyl)-2-chloroacetamide (18.1 grams; 0.10 mole) ethylene glycol (6.82 grams; 0.11 mole) and 10 drops of a solution of one gram of p-toluenesulfonic acid in 100 ml of diethyl ether were charged into a glass reaction vessel fitted with a mechanical stirrer, thermometer, distillation head and condenser. The mixture was stirred and heated to about 95° C. to 100° C. Byproduct methanol was distilled off. When no further methanol was evolved, the mixture was cooled to room temperature, sodium carbonate (2 grams) was added and the slurry was stirred for a period of about 1 hour. The slurry was then filtered and the filtrate fractionally distilled under reduced pressure the desired product N-(1,3-dioxolan-2-ylmethyl)-2-chloroacetamide was obtained as a fraction boiling at 109° C.-110° C. at 0.15 mm Hg which, when cooled, solidfied. The solid had a melting point of 61° C.-63° C.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:10][CH3:11])[CH2:4][NH:5][C:6](=[O:9])[CH2:7][Cl:8].C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[O:10]1[CH2:11][CH2:1][O:2][CH:3]1[CH2:4][NH:5][C:6](=[O:9])[CH2:7][Cl:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CNC(CCl)=O)OC
|
|
Name
|
|
|
Quantity
|
6.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
thermometer, distillation head and condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to about 95° C. to 100° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Byproduct methanol was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sodium carbonate (2 grams) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the slurry was stirred for a period of about 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was then filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate fractionally distilled under reduced pressure the desired product N-(1,3-dioxolan-2-ylmethyl)-2-chloroacetamide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a fraction boiling at 109° C.-110° C. at 0.15 mm Hg which, when
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(OCC1)CNC(CCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
